Cas no 946357-37-5 (N-(4-{(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)
N-(4-{(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-{(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
- N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
- 946357-37-5
- HMS3483E13
- F2202-0111
- N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- AKOS004951731
-
- Inchi: 1S/C20H17N3O4S/c24-18(21-14-6-7-16-17(10-14)27-9-8-26-16)11-15-12-28-20(22-15)23-19(25)13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,21,24)(H,22,23,25)
- InChI Key: UYZURZVGYWWMFY-UHFFFAOYSA-N
- SMILES: C(NC1=NC(CC(NC2=CC=C3OCCOC3=C2)=O)=CS1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 395.09397721g/mol
- Monoisotopic Mass: 395.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 118Ų
N-(4-{(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-0111-2μmol |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2202-0111-5μmol |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0111-10μmol |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0111-1mg |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2202-0111-2mg |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2202-0111-3mg |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2202-0111-4mg |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2202-0111-5mg |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2202-0111-10mg |
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
946357-37-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-{(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-(4-{(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
N-(4-{(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide: A Comprehensive Overview
N-(4-{(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide, with the CAS number 946357-37-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a benzodioxin moiety and a thiazole ring. The benzodioxin group, a derivative of benzene with two oxygen atoms in a dioxin arrangement, contributes to the compound's stability and potential bioactivity. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, further enhances the compound's versatility and reactivity.
Recent studies have highlighted the potential of this compound in drug discovery. Its structure allows for various functional groups to be introduced at specific positions, enabling the modulation of its pharmacokinetic properties. For instance, researchers have explored the substitution patterns on the benzodioxin and thiazole rings to optimize bioavailability and target specificity. These modifications have shown promise in enhancing the compound's ability to interact with biological targets such as enzymes and receptors.
The synthesis of N-(4-{(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzodioxin ring through oxidative coupling reactions and the construction of the thiazole ring via sulfur-based cyclization. The final step involves amide bond formation between the carbonyl group of the benzodioxin derivative and the amine group of the thiazole moiety.
In terms of applications, this compound has been investigated for its potential in treating various diseases. For example, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its structural similarity to known bioactive compounds has led researchers to explore its role in cancer therapy. Preclinical studies indicate that it may exhibit selective cytotoxicity against cancer cells while sparing normal cells.
From an environmental perspective, this compound has also been studied for its biodegradability and eco-toxicological profile. Research indicates that under certain conditions, it can undergo microbial degradation, reducing its persistence in aquatic environments. However, further studies are required to fully understand its environmental impact and ensure sustainable use.
In conclusion, N-(4-{(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide represents a promising candidate for various applications across multiple disciplines. Its unique structure and versatile functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover its potential benefits and mechanisms of action, this compound is poised to play a significant role in advancing both medicinal chemistry and materials science.
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